molecular formula C12H14Se B15435363 Benzene, (2-cyclohexen-1-ylseleno)- CAS No. 83442-20-0

Benzene, (2-cyclohexen-1-ylseleno)-

Cat. No.: B15435363
CAS No.: 83442-20-0
M. Wt: 237.21 g/mol
InChI Key: JMNKHESHNGJAFE-UHFFFAOYSA-N
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Description

"Benzene, (2-cyclohexen-1-ylseleno)-" is a selenium-containing aromatic compound characterized by a benzene ring substituted with a seleno (-Se-) group linked to a 2-cyclohexen-1-yl moiety. This structure introduces unique electronic and steric properties due to selenium's polarizability and the conjugated cyclohexenyl system. The seleno group enhances reactivity in electrophilic substitutions and oxidative transformations, distinguishing it from purely hydrocarbon-based benzene derivatives .

Properties

CAS No.

83442-20-0

Molecular Formula

C12H14Se

Molecular Weight

237.21 g/mol

IUPAC Name

cyclohex-2-en-1-ylselanylbenzene

InChI

InChI=1S/C12H14Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2

InChI Key

JMNKHESHNGJAFE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key parameters of "Benzene, (2-cyclohexen-1-ylseleno)-" with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties CAS Number Reference
Benzene, (2-cyclohexen-1-ylseleno)- C₁₂H₁₄Se ~215–220 -Se-C₆H₉ (cyclohexenyl) High polarizability, potential catalytic/oxidative applications Not specified
Benzene, 2-cyclohexen-1-yl C₁₂H₁₄ 158.24 -C₆H₉ (cyclohexenyl) Non-polar, stable hydrocarbon; used in organic synthesis 15232-96-9
Benzene, 1-chloro-2-(1-cyclohexen-1-yl)- C₁₂H₁₃Cl 192.68 -Cl and -C₆H₉ Electrophilic reactivity due to Cl; halogenated intermediates 17465-36-0
Benzene, [(cyclohex-1-en-1-yl)methyl] C₁₃H₁₆ 172.27 -CH₂-C₆H₉ Aliphatic linker reduces conjugation; lower reactivity 4714-09-4
Benzeneseleninic acid C₆H₆O₂Se 189.07 -SeO₂H Strong oxidizing agent; used in selenylation reactions 6996-92-5

Reactivity and Stability

  • Selenium vs. Carbon Substituents: The seleno group in "Benzene, (2-cyclohexen-1-ylseleno)-" increases electrophilicity compared to purely hydrocarbon analogs like "Benzene, 2-cyclohexen-1-yl." Selenium's lower electronegativity (2.55 vs. C: 2.55, S: 2.58) allows for easier bond polarization, enhancing participation in redox reactions .
  • Halogen vs. Seleno Groups: Chlorinated analogs (e.g., "Benzene, 1-chloro-2-(1-cyclohexen-1-yl)-") exhibit nucleophilic substitution reactivity, whereas the seleno group favors oxidative elimination or catalytic cycles .
  • Sulfonyl vs. Seleno Groups: Compounds like "Benzene, [[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-" (CAS 56691-74-8) show higher molecular weights (~278 g/mol) and reduced nucleophilicity due to the electron-withdrawing sulfonyl group, contrasting with the electron-rich seleno substituent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (2-cyclohexen-1-ylseleno)-benzene, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves organoselenium chemistry. A common approach is the nucleophilic substitution of cyclohexenyl selenolates with halogenated benzene derivatives under inert conditions (e.g., using NaH in THF) . Optimization requires controlling stoichiometry (1:1.2 molar ratio of selenolate to aryl halide) and reaction temperature (60–80°C). Side reactions (e.g., diselenide formation) can be minimized by slow addition of selenol and rigorous exclusion of oxygen .
  • Key Data : Yield improvements from 45% to 78% were reported when using Pd-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) with pre-functionalized selenocyclohexene intermediates .

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